W8XK4Fdp8E
Description
While its exact chemical structure remains proprietary, preliminary data suggest it belongs to the [insert hypothetical class, e.g., organophosphorus, polymeric electrolyte] family. Key properties include [list hypothetical properties, e.g., high thermal stability, ionic conductivity] .
Properties
CAS No. |
371763-21-2 |
|---|---|
Molecular Formula |
C34H68NO8P |
Molecular Weight |
649.9 g/mol |
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-(2-propylpentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H68NO8P/c1-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33(36)40-29-32(43-34(37)31(24-8-2)25-9-3)30-42-44(38,39)41-28-27-35(4,5)6/h31-32H,7-30H2,1-6H3/t32-/m1/s1 |
InChI Key |
UHNWBZZXSLGXSM-JGCGQSQUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct attachment of the stearoyl and valproyl groups to the glycerol backbone .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Stearoyl-2-valproyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in cell signaling and apoptosis.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the phosphocholine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include oxidized lysophosphatidylcholines, reduced derivatives, and substituted phospholipids. These products have distinct biological activities and can be used in various research applications .
Scientific Research Applications
1-Stearoyl-2-valproyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Chemistry: It is used in the study of lipid oxidation and reduction mechanisms, as well as in the synthesis of novel phospholipid derivatives.
Biology: The compound is utilized in cell membrane studies, particularly in understanding the role of lysophosphatidylcholines in cell signaling and apoptosis.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emulsifying properties .
Mechanism of Action
The mechanism of action of 1-stearoyl-2-valproyl-sn-glycero-3-phosphocholine involves its interaction with cellular membranes. It inhibits histone deacetylase 3 (HDAC3) activity and signal transducer and activator of transcription 3 (STAT3) phosphorylation. This inhibition leads to the induction of apoptosis in certain cancer cells, such as chronic myelogenous leukemia (CML) K562 cells. The compound also affects the expression of various survival genes, contributing to its anticancer activity .
Comparison with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
